2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its pyrido-oxazinone core, which is substituted with a diethylamino-phenylethyl group and a propyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazinone core through cyclization reactions. Subsequent steps involve the introduction of the diethylamino-phenylethyl group and the propyl group through substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The diethylamino and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives
- Pyridine-2,4-dicarboxylic acid derivatives
Uniqueness
Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-propyl-, dihydrochloride stands out due to its unique substitution pattern and the presence of both diethylamino and phenylethyl groups
Properties
CAS No. |
88809-79-4 |
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Molecular Formula |
C22H31Cl2N3O2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-[2-(diethylamino)-1-phenylethyl]-2-propylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C22H29N3O2.2ClH/c1-4-11-20-22(26)25(21-19(27-20)14-10-15-23-21)18(16-24(5-2)6-3)17-12-8-7-9-13-17;;/h7-10,12-15,18,20H,4-6,11,16H2,1-3H3;2*1H |
InChI Key |
GOYRKQREMDQPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN(CC)CC)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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